molecular formula C10H6ClF3N2O B2861288 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide CAS No. 24522-41-6

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide

Cat. No.: B2861288
CAS No.: 24522-41-6
M. Wt: 262.62
InChI Key: YOSCREVIYGDSSP-UHFFFAOYSA-N
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Description

“N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide” is a chemical compound. The name suggests that it contains a cyanoacetamide group (a functional group containing a nitrile and an amide) attached to a phenyl ring which is substituted with a chloro and a trifluoromethyl group .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a phenyl ring substituted with a chloro and a trifluoromethyl group, and a cyanoacetamide group attached to the phenyl ring .


Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the specific conditions and reagents used. Generally, the cyanoacetamide group can participate in various reactions such as condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of the trifluoromethyl group could potentially increase the compound’s lipophilicity and stability .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide serves as a precursor or an intermediate in the synthesis of various heterocyclic compounds. Research has demonstrated its utility in creating novel chemical structures with potential biological activities. For instance, its reactivity with different reagents under specified conditions can lead to the formation of thiazole, pyridone, and chromene derivatives, which were investigated for their antimicrobial properties (Darwish et al., 2014). This highlights its versatility in contributing to the development of new compounds with possible therapeutic applications.

Material Science Applications In the realm of material science, derivatives of this compound have been explored as curing agents for epoxy resins, showcasing their utility beyond pharmacological applications. The study by Renner et al. (1988) explored cyanoacetamides as novel curing agents, elucidating their reactions and potential to produce materials with high mechanical strength and adhesion properties (Renner et al., 1988).

Pharmacological Applications Beyond its utility in synthesis and materials science, the structural framework of this compound facilitates the exploration of novel pharmacological agents. It has been a key scaffold in the development of compounds with potential antiplasmodial properties, contributing to the search for new treatments against malaria. Mphahlele et al. (2017) synthesized a series of compounds based on this structure and evaluated their in vitro antiplasmodial properties, demonstrating the compound’s significance in medicinal chemistry research (Mphahlele et al., 2017).

Future Directions

The future research directions for “N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide” could include studying its potential biological activities, optimizing its synthesis process, and investigating its physical and chemical properties .

Mechanism of Action

Target of Action

The primary target of N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide is the p300 histone acetyltransferase (HAT) . This enzyme is a transcriptional co-activator involved in cell cycle control, differentiation, and apoptosis . Mutations in p300 are associated with various human diseases, including cancers .

Mode of Action

This compound, also known as CTPB, is an amide derivative that selectively activates p300 HAT activity . CTPB directly binds to p300 , enhancing its HAT activity in a concentration-dependent manner . This interaction results in the gradual increase in the acetylation of histones H3 and H4 .

Biochemical Pathways

The activation of p300 HAT by CTPB affects the acetylation of histones, a key process in the regulation of gene expression . This can influence various biochemical pathways, leading to changes in cell cycle control, differentiation, and apoptosis .

Pharmacokinetics

It’s known that the compound is soluble in ethanol, dmso, and dimethyl formamide . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The activation of p300 HAT by this compound can lead to changes in gene expression, influencing cellular processes such as cell cycle control, differentiation, and apoptosis . In particular, it has been shown to have analgesic effects, relieving pain in a mouse model .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in various solvents suggests that its action could be influenced by the cellular environment . Furthermore, the compound’s efficacy may be affected by factors such as concentration and the presence of other molecules in the environment .

Properties

IUPAC Name

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-cyanoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c11-8-2-1-6(16-9(17)3-4-15)5-7(8)10(12,13)14/h1-2,5H,3H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSCREVIYGDSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CC#N)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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